molecular formula C6H2N2Na2O4 B2418140 Sodium pyrazine-2,3-dicarboxylate CAS No. 61693-22-9

Sodium pyrazine-2,3-dicarboxylate

Cat. No.: B2418140
CAS No.: 61693-22-9
M. Wt: 212.072
InChI Key: VHRFXGKOGWTEOU-UHFFFAOYSA-L
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Description

Sodium pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C6H2N2Na2O4. It is a sodium salt derivative of pyrazine-2,3-dicarboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyrazine-2,3-dicarboxylate can be synthesized through the reaction of pyrazine-2,3-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyrazine-2,3-dicarboxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodium pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium pyrazine-2,3-dicarboxylate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, including enzymes and receptors, modulating their activity. The compound’s ability to form coordination polymers also plays a role in its applications in material science and catalysis .

Comparison with Similar Compounds

Uniqueness: Sodium pyrazine-2,3-dicarboxylate is unique due to its sodium salt form, which enhances its solubility in water and its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications .

Properties

IUPAC Name

disodium;pyrazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFXGKOGWTEOU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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